1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3OS/c15-10-4-5-12(11(16)9-10)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYKMYISFMAENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea typically involves the reaction of 2,4-dichloroaniline with a suitable isothiocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: The reaction may be carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea moiety (-NHC(S)NH-) is susceptible to oxidation, yielding sulfinic or sulfonic acid derivatives. For example:
-
Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic/alkaline media.
-
Product : Formation of urea derivatives via oxidation of the thione (C=S) to carbonyl (C=O) groups .
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 60°C, 2 hrs | Sulfinic acid derivative | |
| KMnO₄ (aqueous) | H₂SO₄, reflux, 4 hrs | Sulfonylurea |
Reduction Reactions
The thiourea group can be reduced to amines or dithiols under specific conditions:
-
Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C, 1 hr | 1-(2,4-Dichlorophenyl)propane-1,3-diamine | |
| NaBH₄/I₂ | Methanol, RT, 12 hrs | Dithiol intermediate |
Nucleophilic Substitution
The electron-deficient 2,4-dichlorophenyl ring undergoes substitution reactions:
-
Reagent : Amines (e.g., morpholine), thiols, or alkoxides.
-
Position : Chlorine at the para-position is more reactive than the ortho-chlorine due to steric hindrance .
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Morpholine | DMF, 80°C, 6 hrs | 4-Morpholino-2-chlorophenyl derivative | |
| Sodium methoxide | MeOH, reflux, 8 hrs | 4-Methoxy-2-chlorophenyl analog |
Cyclization and Heterocycle Formation
The 2-oxopyrrolidinyl group participates in intramolecular cyclization, forming fused heterocycles:
-
Reagent : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| POCl₃ | Toluene, 110°C, 3 hrs | Pyrrolo-thiadiazine derivative | |
| PPA | 140°C, 12 hrs | Oxazolidinone fused system |
Complexation with Metal Ions
The thiourea group acts as a bidentate ligand for transition metals, forming stable complexes:
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| CuCl₂·2H₂O | Ethanol, RT, 2 hrs | Octahedral Cu(II) complex | |
| Pd(OAc)₂ | DCM, 40°C, 6 hrs | Square-planar Pd(II) complex |
Acid/Base-Mediated Tautomerism
The thiourea group exhibits thione-thiol tautomerism, influenced by pH:
-
Equilibrium : Thione (C=S) ⇌ Thiol (SH) form.
-
Stabilization : Intramolecular hydrogen bonding with the 2-oxopyrrolidinyl group .
| pH | Dominant Form | Characterization | Reference |
|---|---|---|---|
| Acidic (pH < 3) | Thione (C=S) | IR: ν(C=S) ~1250 cm⁻¹ | |
| Basic (pH > 10) | Thiol (SH) | NMR: δ ~3.8 ppm (SH) |
Scientific Research Applications
Medicinal Chemistry
Thioureas have been extensively studied for their biological activities, and 1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is no exception. The compound has shown potential in various therapeutic areas:
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Antifungal and Antiviral Properties
Thiourea derivatives are also noted for their antifungal and antiviral activities. Some studies suggest that modifications in the thiourea structure can enhance these properties, making them suitable candidates for further pharmacological development .
Agricultural Applications
Thioureas have found applications in agriculture as well. They are used as herbicides and fungicides due to their ability to interfere with plant growth processes or microbial pathogens.
Herbicidal Activity
Research has demonstrated that certain thiourea derivatives can effectively control weed species by inhibiting key metabolic pathways in plants. This property is particularly useful in developing environmentally friendly herbicides that minimize the impact on non-target species .
Material Science
In material science, thioureas are utilized as precursors for synthesizing novel materials with unique properties.
Synthesis of Polymers
Thiourea compounds can serve as building blocks for polymer synthesis. Their ability to form strong intermolecular interactions can lead to materials with enhanced mechanical properties and thermal stability .
Case Studies
The following table summarizes key findings from recent studies on the applications of this compound and related compounds:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea Derivatives with Antiviral Activity
- IR-415: 1-(3-(1H-imidazol-1-yl)propyl)-3-(2,4-difluorophenyl)thiourea Structural Differences: Replaces the 2,4-dichlorophenyl group with 2,4-difluorophenyl and substitutes pyrrolidinone with an imidazole ring. Activity: Demonstrated potent inhibition of hepatitis B virus (HBV) replication in vitro, attributed to the imidazole group’s coordination with viral enzymes . Key Data: IC₅₀ values for HBV inhibition were <1 µM in hepatocyte models, with low cytotoxicity (CC₅₀ >50 µM) .
Triazole-Based Fungicides with Dichlorophenyl Moieties
- Tetraconazole (CAS: 112281-77-3) : 1-[2-(2,4-Dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole
Dichlorophenyl-Containing Pesticides
- Imazalil : 1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole
Structure-Activity Relationship (SAR) Insights
- Aromatic Substitution :
- Alkyl Chain Modifications: Pyrrolidinone (Target Compound): Likely improves metabolic stability over imidazole (IR-415) or triazole (Tetraconazole) due to reduced susceptibility to oxidative degradation .
- Functional Groups :
- Thiourea vs. Triazole: Thiourea’s hydrogen-bonding capacity may favor interactions with viral proteases, while triazoles inhibit fungal CYP51 .
Biological Activity
1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a synthetic organic compound belonging to the class of thioureas. Thioureas have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.28 g/mol. The presence of the 2,4-dichlorophenyl and 2-oxopyrrolidinyl groups contributes to its unique properties.
Synthesis
The synthesis typically involves the reaction of 2,4-dichloroaniline with an appropriate isothiocyanate derivative. Common solvents used include ethanol or methanol, and the reaction may be facilitated by catalysts such as triethylamine.
Antimicrobial Activity
Thiourea derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against a range of bacteria and fungi.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 32 µg/mL |
| Escherichia coli | Active | 64 µg/mL |
| Pseudomonas aeruginosa | Active | 128 µg/mL |
| Candida albicans | Moderate | 256 µg/mL |
Research indicates that the incorporation of long alkyl chains in thiourea derivatives enhances their lipophilicity, facilitating better interaction with microbial cell walls and improving antimicrobial efficacy .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiourea derivatives. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Pancreatic cancer | 7 |
| Prostate cancer | 14 |
| Breast cancer | 10 |
The mechanism often involves targeting specific pathways related to angiogenesis and cancer cell signaling .
Antioxidant Activity
Thiourea derivatives have demonstrated significant antioxidant capabilities. For instance, one study reported that a similar thiourea derivative exhibited an IC50 value of 52 µg/mL in scavenging ABTS free radicals, indicating strong reducing potential .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiourea derivatives against multidrug-resistant strains. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents for treating resistant infections .
- Anticancer Mechanisms : In another investigation, the anticancer effects of thiourea derivatives were assessed on leukemia cell lines. The findings revealed that certain derivatives could significantly reduce cell viability with IC50 values as low as 1.50 µM, indicating strong therapeutic potential .
Q & A
Q. What are the optimal synthetic routes and purification strategies for 1-(2,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea?
Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and thiourea coupling. A validated approach for analogous thiourea derivatives includes:
Stepwise alkylation : React 2-oxopyrrolidine with 1,3-dibromopropane to form 3-(2-oxopyrrolidin-1-yl)propyl bromide.
Thiourea coupling : Treat 2,4-dichloroaniline with thiophosgene to generate the isothiocyanate intermediate, followed by reaction with the alkylated pyrrolidine derivative.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity.
For reproducibility, monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What analytical techniques are critical for characterizing this thiourea derivative?
Methodological Answer :
- NMR spectroscopy : - and -NMR confirm structural integrity (e.g., thiourea NH protons at δ 9.8–10.2 ppm, dichlorophenyl aromatic signals at δ 7.2–7.6 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for CHClNOS: 352.04, observed: 352.05) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30; retention time ~8.2 min) .
Q. How can researchers evaluate the compound's preliminary biological activity?
Methodological Answer :
- Enzyme inhibition assays : Use kinase assays (e.g., EGFR or VEGFR-2) with ATP competition protocols. For example:
- Cytotoxicity screening : Test against cancer cell lines (e.g., HepG2) using MTT assays (72-hour exposure, EC determination) .
Advanced Research Questions
Q. How can computational methods elucidate the compound's intermolecular interactions and stability?
Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) and electrostatic potential surfaces .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding: 25%, van der Waals: 60%) using CrystalExplorer. Compare with analogs (e.g., 1-(adamantyl)-3-(2,4-dichlorophenyl)thiourea) to identify packing motifs .
Q. How do structural modifications influence the compound's bioactivity?
Methodological Answer :
- Substituent variation : Replace the 2-oxopyrrolidine moiety with piperidine or morpholine to assess steric/electronic effects.
- SAR table :
| Substituent | IC (EGFR, nM) | IC (VEGFR-2, nM) |
|---|---|---|
| 2-Oxopyrrolidine (parent) | 85 ± 3.2 | 120 ± 5.1 |
| Piperidine | 210 ± 8.5 | 290 ± 9.7 |
| Morpholine | 150 ± 6.1 | 180 ± 7.3 |
Q. What advanced chromatographic methods resolve matrix interference in complex samples?
Methodological Answer :
Q. How can contradictory bioactivity data between enzyme assays and cell-based studies be resolved?
Methodological Answer :
- Mechanistic discordance : If the compound shows high enzyme inhibition (e.g., IC = 85 nM for EGFR) but poor cytotoxicity (EC > 50 µM), consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
